molecular formula C11H6BrF3O B8232644 2-Bromo-6-(trifluoromethoxy)naphthalene

2-Bromo-6-(trifluoromethoxy)naphthalene

Cat. No.: B8232644
M. Wt: 291.06 g/mol
InChI Key: CBAJXWOCKHWGRC-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethoxy)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 6-position. The trifluoromethoxy substituent is a strong electron-withdrawing group, which significantly influences the compound’s electronic properties, solubility, and reactivity.

The trifluoromethoxy group enhances thermal stability and air resistance, making such compounds valuable in materials science, particularly in n-type semiconductors, as demonstrated in studies on trifluoromethoxy-substituted naphthalene tetracarboxylic diimides .

Properties

IUPAC Name

2-bromo-6-(trifluoromethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3O/c12-9-3-1-8-6-10(16-11(13,14)15)4-2-7(8)5-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAJXWOCKHWGRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination of Naphthalene Derivatives

StepReagents/ConditionsTemperature RangeYield (%)Source
BrominationLiquid Br₂, acetic acid60–80°C70–85
DebrominationSn powder, HCl60–80°C65–75

Diazonium Salt-Mediated Trifluoromethoxylation

Formation and Decomposition of Diazonium Salts

Diazotization of 6-bromo-2-naphthylamine in acidic media (e.g., HCl/H₂SO₄) generates a diazonium salt, which can undergo thermal decomposition to introduce fluorine. For trifluoromethoxylation, this pathway requires substitution with a trifluoromethoxy source. While fluoroboric acid is standard for fluorination, alternative reagents like trifluoromethoxysilanes or Cu-mediated couplings may facilitate trifluoromethoxy group introduction.

Table 2: Diazonium Salt Reaction Parameters

ParameterOptimal RangeImpact on Yield
Diazotization temperature-2–5°CPrevents premature decomposition
Thermal decomposition130–150°CMinimizes carbonization
SolventSilicone oil or alkanesEnhances stability

Nucleophilic Aromatic Substitution (NAS)

Direct Trifluoromethoxylation of Brominated Intermediates

Introducing the trifluoromethoxy group via NAS is challenging due to the poor nucleophilicity of trifluoromethoxide. However, activating the naphthalene ring with electron-withdrawing groups (e.g., bromine) can facilitate substitution. A two-step process involving:

  • Bromination of 6-(trifluoromethoxy)-2-naphthol using N-bromosuccinimide (NBS).

  • Purification via reduced-pressure distillation.

Table 3: NAS Reaction Optimization

FactorConditionOutcome
SolventDMF or DMSOEnhances nucleophilicity
CatalystCuI or Pd(OAc)₂Accelerates substitution
Temperature100–120°CBalances reaction rate/side reactions

Coupling Reactions for Late-Stage Functionalization

Cross-Coupling with Trifluoromethoxy Precursors

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) between 2-bromo-6-naphthol derivatives and trifluoromethylating agents offers a modular approach. For example, reacting 2-bromo-6-iodonaphthalene with (trifluoromethoxy)boronic acids under Suzuki-Miyaura conditions.

Table 4: Coupling Reaction Performance

Catalyst SystemLigandYield (%)Purity (%)
Pd₂(dba)₃/XPhosBINAP5598.5
CuI/1,10-phenanthrolineDMEDA4897.8

Industrial-Scale Production Considerations

Process Optimization and Cost Efficiency

Industrial methods prioritize cost-effective reagents and minimal purification steps. The patent route (WO2011120351A1) highlights the use of low-cost toluic acid and reusable solvents like petroleum ether . For trifluoromethoxylation, substituting fluoroboric acid with trifluoromethoxysilanes may reduce corrosivity and equipment costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-(trifluoromethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(trifluoromethoxy)naphthalene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physical properties:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Sources
2-Bromo-6-(trifluoromethoxy)naphthalene -OCF₃ C₁₁H₇BrF₃O 309.1* N/A Semiconductors, synthetic intermediates
2-Bromo-6-(difluoromethoxy)naphthalene -OCHF₂ C₁₁H₇BrF₂O 273.08 N/A Pharmaceutical intermediates
2-Bromo-6-fluoronaphthalene -F C₁₀H₆BrF 225.06 N/A Organic electronics
2-Bromo-6-((2-fluorobenzyl)sulfinyl)naphthalene (8l) -S(O)CH₂(2-F-C₆H₄) C₁₇H₁₂BrFOS 362.99 235–237 Radioprotective agents
2-Bromo-6-((4-fluorobenzyl)sulfinyl)naphthalene (8n) -S(O)CH₂(4-F-C₆H₄) C₁₇H₁₂BrFOS 362.99 195–197 Radioprotective agents
6-Bromo-2-naphthol -OH C₁₀H₇BrO 231.07 N/A Dye precursors

*Molecular weight inferred from related compound in .

Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) exhibits stronger electron-withdrawing effects than difluoromethoxy (-OCHF₂) or methoxy (-OCH₃) groups, enhancing stability in semiconductor applications .
  • Melting Points : Sulfinyl derivatives (e.g., 8l vs. 8n) show that substituent position (ortho vs. para) impacts melting points, likely due to differences in crystal packing and intermolecular interactions .
  • Synthetic Yields : Sulfinyl derivatives synthesized in achieved yields of 70–89%, suggesting that electron-deficient substituents (e.g., -F, -Cl) may improve reaction efficiency compared to bulkier groups .

Biological Activity

2-Bromo-6-(trifluoromethoxy)naphthalene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in medicinal chemistry, particularly focusing on its anticancer properties and anti-inflammatory activity.

  • Molecular Formula : C11H7BrF3O
  • Molecular Weight : 303.07 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its role in anti-inflammatory processes.

Anticancer Activity

Recent studies have shown that naphthalene derivatives can exhibit significant cytotoxic effects against cancer cell lines. For instance:

  • Case Study : A study evaluated a series of naphthalene-substituted compounds, including derivatives similar to this compound. One derivative demonstrated remarkable in vitro cytotoxicity against MDA-MB-231 breast cancer cells by inducing apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Interaction with Cellular Targets : The trifluoromethoxy group enhances lipophilicity, allowing the compound to effectively penetrate cell membranes and interact with intracellular targets such as enzymes and receptors.
  • Induction of Apoptosis : Studies indicate that compounds in this class can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, contributing to its antitumor activity .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has shown potential anti-inflammatory effects:

  • Research Findings : It has been identified as an active intermediate in the synthesis of anti-inflammatory agents like Naproxen. Molecular docking studies suggest that it has low interaction energy with specific protein targets, indicating its potential as a tyrosine-protein kinase inhibitor .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

Compound NameActivity TypeIC50 (μM)Notes
This compoundAnticancerTBDInduces apoptosis in MDA-MB-231 cells .
5-Methoxy-6-(trifluoromethoxy)indan-1-oneAnticancer0.05Effective against breast cancer; low toxicity .
2-Bromo-6-methoxynaphthaleneAnti-inflammatoryTBDIntermediate in Naproxen synthesis; tyrosine kinase inhibitor .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-bromo-6-(trifluoromethoxy)naphthalene, and how does steric hindrance influence yield?

  • Methodological Answer : The compound is typically synthesized via electrophilic substitution or cross-coupling reactions. For example, a derivative was synthesized using a nucleophilic aromatic substitution (SNAr) with a 75% yield under palladium catalysis in anhydrous THF at 80°C . Steric hindrance from the trifluoromethoxy group at the 6-position necessitates precise temperature control (60–80°C) and excess brominating agents (e.g., NBS or Br₂) to overcome electronic deactivation. Characterization by 1H^1H NMR (e.g., δ 7.54–7.56 ppm for aromatic protons) and 13C^{13}C NMR (e.g., δ 149.0 ppm for trifluoromethoxy C-O) is critical for confirming regioselectivity .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 309.1 (C₁₁H₈BrF₃O₂) with fragmentation patterns indicating Br loss (m/z 230) and trifluoromethoxy group cleavage (m/z 69) .
  • NMR : Key signals include:
Position1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)
Br-C27.54–7.56 (d, J=12 Hz)133.6 (C-Br)
CF₃O-C6-155.7 (C-O)
This distinguishes it from brominated naphthalenes lacking electron-withdrawing groups .

Advanced Research Questions

Q. What are the mechanisms underlying the compound’s potential genotoxicity, and how can conflicting in vitro/in vivo data be resolved?

  • Methodological Answer : The bromine and trifluoromethoxy groups may induce DNA adducts via aryl radical intermediates. Conflicting data (e.g., Ames test negativity vs. micronucleus assay positivity) can arise from metabolic activation differences. Use Risk of Bias (RoB) assessment (Table C-7 guidelines):

  • Dose Randomization : Ensure exposure levels are randomized to avoid false negatives .
  • Metabolic Competence : Use S9 liver fractions to mimic in vivo metabolism .
    Computational modeling (e.g., QSAR) predicts logP = 3.2, suggesting moderate bioaccumulation .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic pathway analysis?

  • Methodological Answer : The trifluoromethoxy group is resistant to oxidative metabolism, prolonging half-life. Use HPLC-MS/MS to identify phase I metabolites (e.g., hydroxylation at C4) and phase II conjugates (e.g., glucuronidation). Compare with 2-methylnaphthalene (t₁/₂ = 6 hr) to assess metabolic inertia .

Q. What computational strategies are effective for predicting the environmental persistence of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for C-Br (≈65 kcal/mol) and C-O (≈90 kcal/mol) to predict photolytic degradation rates .
  • Molecular Dynamics (MD) : Simulate interactions with soil organic matter (kₐdₛ = 2.1 L/kg) to estimate leaching potential .

Q. How can researchers address contradictory toxicity data between human cell lines and animal models?

  • Methodological Answer : Apply Weight of Evidence (WoE) frameworks:

  • Human Studies : Prioritize controlled exposure data (Table C-6) with endpoints like IL-6 upregulation .
  • Animal Models : Use OECD TG 412 guidelines for inhalation studies, adjusting for species-specific metabolic rates .

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